Tert-butyl 4-carbamoylpiperazine-1-carboxylate
Description
Tert-butyl 4-carbamoylpiperazine-1-carboxylate (CAS: 883554-88-9, molecular formula: C₁₀H₁₉N₃O₃, molecular weight: 229.28 g/mol) is a piperazine derivative widely used as an intermediate in pharmaceutical synthesis. The compound features a tert-butyl carbamate group at position 1 and a carbamoyl group at position 4 of the piperazine ring (Figure 1). The tert-butyl group provides steric protection, enhancing stability during synthetic reactions .
Properties
IUPAC Name |
tert-butyl 4-carbamoylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAKNTNUYDSUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590452 | |
| Record name | tert-Butyl 4-carbamoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-88-9 | |
| Record name | 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-carbamoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-carbamoylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
One-Pot Synthesis via Click Chemistry
This method involves a one-pot reaction using tert-butyl 4-propioloylpiperazine-1-carboxylate and aryl/alkyl azides in the presence of a copper catalyst:
Reagents :
- tert-Butyl 4-propioloylpiperazine-1-carboxylate
- Aryl/alkyl azides
- Copper(I) iodide (CuI)
- Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
Photocatalytic Synthesis
This innovative method employs photocatalysis to facilitate the reaction between piperazine derivatives and aminopyridines:
Reagents :
- Piperazine-1-carboxylic acid tert-butyl ester
- 2-Aminopyridine
- Acridine salt as a photocatalyst
- Oxidant (e.g., oxygen)
-
- The reactants are mixed in anhydrous dichloroethane.
- The reaction environment is purged with oxygen.
- Irradiation with blue LED light is applied for approximately 10 hours.
- Post-reaction, the mixture is filtered and purified via column chromatography, yielding a colorless solid with a purity of around 95%.
Traditional Synthetic Routes
Traditional synthetic routes often involve multiple steps, which can lead to lower overall yields due to purification losses. A typical procedure might include:
Reagents :
- Piperazine derivatives
- Carbamoylating agents (e.g., isocyanates)
-
- The piperazine derivative is reacted with a carbamoylating agent under controlled conditions.
- The reaction typically requires monitoring through thin-layer chromatography (TLC) to ensure completion.
This method may yield lower purity products compared to modern approaches due to potential side reactions and byproduct formation.
The following table summarizes the key aspects of each preparation method for tert-butyl 4-carbamoylpiperazine-1-carboxylate:
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| One-Pot Synthesis | ~90–97 | >95 | High efficiency, fewer steps | Requires careful control of reaction conditions |
| Photocatalytic Synthesis | ~95 | ~95 | Environmentally friendly, simple setup | Longer reaction time |
| Traditional Synthetic Route | Variable | Variable | Established methodology | Lower yields, more purification required |
The preparation of this compound can be effectively achieved through various methods, each offering unique benefits and limitations. The one-pot synthesis and photocatalytic approaches stand out for their efficiency and high purity levels, making them preferable choices in modern synthetic chemistry. Continued research into optimizing these methods will further enhance their applicability in pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-carbamoylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 4-carbamoylpiperazine-1-carboxylate is increasingly recognized for its role in drug development. Its structural features allow it to serve as a versatile building block for synthesizing various bioactive compounds.
Synthesis of Pharmacologically Active Compounds
The compound is utilized as an intermediate in the synthesis of piperazine derivatives that exhibit pharmacological activities. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and anti-inflammatory drugs. Case studies have shown that modifications to the piperazine ring can enhance biological activity and selectivity toward specific targets in cancer therapy .
Neuropharmacology
Research indicates that compounds derived from this compound may have neuroprotective effects. Studies have demonstrated its efficacy in models of neurodegenerative diseases, where it helps in modulating neurotransmitter systems .
Synthetic Chemistry Applications
This compound serves as a critical reagent in various synthetic pathways.
Condensing Agent
The compound has been employed as a condensing agent in the formation of amides from carboxylic acids and amines, facilitating the synthesis of complex organic molecules . This application is particularly valuable in peptide synthesis where efficient coupling reactions are essential.
Activation of Carboxylic Acids
It acts as an activating agent for carboxylic acids, enhancing their reactivity in organic reactions. This property is leveraged in the synthesis of protected amino acids and peptides, allowing for streamlined synthetic routes in organic chemistry .
Materials Science Applications
In materials science, this compound is being investigated for its potential use in developing novel materials.
Polymer Chemistry
The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. Its ability to form hydrogen bonds makes it suitable for applications in creating high-performance polymers .
Nanotechnology
Research is ongoing into the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its structure allows it to encapsulate therapeutic agents effectively, improving their solubility and bioavailability .
Mechanism of Action
The mechanism of action of tert-butyl 4-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved include enzyme catalysis and protein-ligand binding , which are crucial for understanding its biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Piperazine Derivatives
Key Observations :
- Solubility : The carbamoyl group in the target compound improves solubility (Log S = -1.56) compared to the methyl analog (Log S = -2.12) due to enhanced polarity and hydrogen bonding .
- Reactivity : The diazoacetyl substituent in the compound from enables unique reactivity (e.g., photochemical C–H insertion), whereas the carbamoyl group is more suited for amide bond formation .
- Biological Activity: Thiazole- and pyridinyl-substituted derivatives (e.g., ) show enhanced binding to viral proteases, while the aminomethylphenyl variant () is tailored for blood-brain barrier penetration.
Key Observations :
- The carbamoyl derivative is synthesized via straightforward carbamoylation, offering moderate yields (58–75%) .
- Thiadiazolyl and thiazolyl derivatives require transition metal-catalyzed cross-coupling (e.g., Stille or Suzuki reactions), achieving higher yields (70–85%) due to optimized catalytic systems .
- The diazoacetyl variant () involves hazardous diazo transfer steps, requiring specialized handling.
Biological Activity
Tert-butyl 4-carbamoylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a piperazine ring, which is a common scaffold in many pharmacologically active compounds. The structure contributes to its interaction with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymes : This compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. For instance, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for AChE inhibition, indicating potent activity against these targets .
- Neuroprotective Effects : In vitro studies have shown that this compound can protect astrocytes from amyloid-beta (Aβ) induced toxicity. The compound increased cell viability in the presence of Aβ, suggesting a protective role against oxidative stress and inflammation .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Cell Viability Assays : The compound was tested on astrocyte cultures treated with Aβ. Results indicated that treatment with this compound improved cell viability significantly compared to controls treated only with Aβ .
- Reactive Oxygen Species (ROS) Production : The compound reduced ROS levels in astrocytes exposed to Aβ, which is crucial as excessive ROS can lead to cellular damage and death .
In Vivo Studies
In vivo studies have further elucidated the efficacy of this compound:
- Animal Models : Research involving scopolamine-induced memory impairment in rats showed that the compound could mitigate cognitive deficits, although results were not statistically significant when compared to standard treatments like galantamine .
Case Studies
A notable case study involved the administration of this compound in a model simulating Alzheimer's disease. The study highlighted its potential for reducing neuroinflammation and protecting neuronal cells from Aβ-induced toxicity. While the results were promising, further research is needed to establish its clinical relevance and bioavailability in the central nervous system .
Summary of Findings
| Biological Activity | Outcome |
|---|---|
| AChE Inhibition | Ki = 0.17 μM |
| β-Secretase Inhibition | IC50 = 15.4 nM |
| Protection Against Aβ-Induced Toxicity | Increased cell viability by approximately 20% |
| Reduction in ROS Levels | Significant decrease compared to controls |
Q & A
Q. How can researchers leverage this compound in drug discovery pipelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
